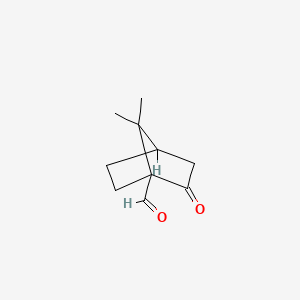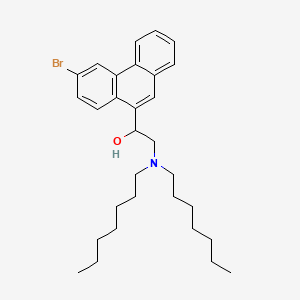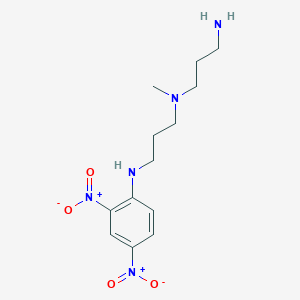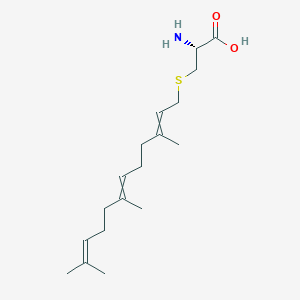![molecular formula C17H19ClN2O2S B1220932 8-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol CAS No. 21598-02-7](/img/structure/B1220932.png)
8-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol is a member of phenothiazines.
Scientific Research Applications
Conformational Analysis
- Conformational Studies in Dopamine Antagonism: Research by Grol et al. (1982) explored the synthesis of phenothiazine analogues, including the 10-chloro analogue of 8-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol. These studies were aimed at understanding dopamine antagonism by fixing the side chain of chlorpromazine in specific positions, thus contributing to the dopamine-overlap theory and the role of substituents in phenothiazine neuroleptics (Grol et al., 1982).
Chromatographic Analysis
- Applications in Chromatographic Techniques: Bollet et al. (1978) utilized a partial electrolysis electrochemical detector in high-performance liquid chromatography for detecting various solutes, including phenothiazine derivatives. This study highlights the utility of chromatographic techniques in analyzing compounds like this compound and its derivatives (Bollet et al., 1978).
Spectroscopic and Structural Analysis
- Structural and Spectroscopic Characterization: Research by Gopi et al. (2017) involved the design, synthesis, and spectroscopic characterization of novel phenothiazine derivatives, including those related to this compound. These studies provide insights into the structural and spectral properties of such compounds (Gopi et al., 2017).
Neuroprotective Potential
- Exploration of Neuroprotective Activities: González-Muñoz et al. (2011) reported on N-acylaminophenothiazines, derived from compounds like this compound, exhibiting neuroprotective properties. These compounds show potential in treating neurological conditions such as Alzheimer's disease, highlighting their significance in neuropharmacology (González-Muñoz et al., 2011).
Antipsychotic Mechanism Insights
- Antipsychotic Mechanisms and Dopamine: Horn and Snyder (1971) investigated the structural similarities between dopamine and phenothiazine drugs, including chlorpromazine, which is structurally related to this compound. This study provides valuable insights into the antischizophrenic activity of phenothiazine drugs and their interaction with dopamine receptors (Horn & Snyder, 1971).
properties
CAS RN |
21598-02-7 |
|---|---|
Molecular Formula |
C17H19ClN2O2S |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19(2)6-3-7-20-12-8-11(18)4-5-16(12)23-17-10-15(22)14(21)9-13(17)20/h4-5,8-10,21-22H,3,6-7H2,1-2H3 |
InChI Key |
ZCBSXRWEKNAYOU-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=CC(=C(C=C2SC3=C1C=C(C=C3)Cl)O)O |
Canonical SMILES |
CN(C)CCCN1C2=CC(=C(C=C2SC3=C1C=C(C=C3)Cl)O)O |
Other CAS RN |
21598-02-7 |
Related CAS |
36803-93-7 (mono-hydrochloride) |
synonyms |
7,8-DHCPZ 7,8-dihydroxychlorpromazine 7,8-dihydroxychlorpromazine monohydrochloride 7,8-DIOH CPZ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B1220849.png)
![2-[(4-Methoxyphenyl)amino]naphthalene-1,4-dione](/img/structure/B1220851.png)

![N-[2-[2,3-dihydroindol-1-yl(oxo)methyl]phenyl]acetamide](/img/structure/B1220854.png)
![3-[[1-(1,3-benzodioxol-5-ylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1220855.png)

![2-[4-(4-Methoxyphenyl)-1-piperazinyl]pyrimidine](/img/structure/B1220860.png)

![1-[4-(4-Bromophenyl)-2-thiazolyl]-4-piperidinecarboxamide](/img/structure/B1220863.png)




